molecular formula C16H16N2O3S B270107 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]ethanone

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]ethanone

Cat. No. B270107
M. Wt: 316.4 g/mol
InChI Key: QMKZEISENORIPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]ethanone, also known as compound X, is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

Compound X exerts its biological effects by inhibiting the activity of certain enzymes, such as tyrosine kinases and topoisomerases. It also inhibits the replication of certain viruses, such as HIV and hepatitis B virus.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the growth and replication of certain viruses, such as HIV and hepatitis B virus. In addition, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]ethanone X is its broad-spectrum activity against cancer cells and viruses. It also has a relatively low toxicity profile, making it a potentially useful therapeutic agent. However, its synthesis is complex and time-consuming, which may limit its widespread use in research.

Future Directions

There are several future directions for the study of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]ethanone X. One area of research is the development of more efficient synthesis methods to increase its availability for research. Another area of research is the identification of the specific molecular targets of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]ethanone X, which could lead to the development of more targeted therapies. Finally, the potential use of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]ethanone X in combination with other therapeutic agents should be explored to maximize its efficacy.

Synthesis Methods

Compound X can be synthesized by several methods, including the reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 2,3-dichlorobenzaldehyde in the presence of sodium borohydride. The resulting intermediate is then reacted with 4,6-dimethyl-2-pyrimidinethiol in the presence of triethylamine to yield 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]ethanone X.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer, antiviral, and antimicrobial properties. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

properties

Product Name

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]ethanone

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone

InChI

InChI=1S/C16H16N2O3S/c1-10-7-11(2)18-16(17-10)22-9-13(19)12-3-4-14-15(8-12)21-6-5-20-14/h3-4,7-8H,5-6,9H2,1-2H3

InChI Key

QMKZEISENORIPV-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)SCC(=O)C2=CC3=C(C=C2)OCCO3)C

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)C2=CC3=C(C=C2)OCCO3)C

Origin of Product

United States

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